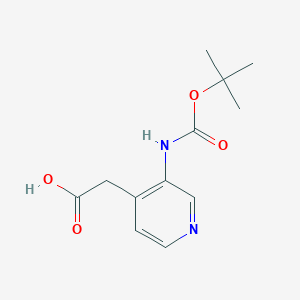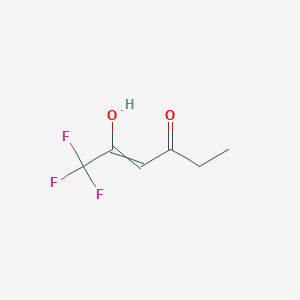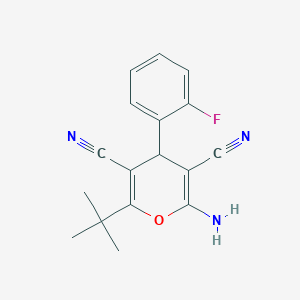![molecular formula C34H28F8N2O4 B12447959 N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide)](/img/structure/B12447959.png)
N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide) is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide) typically involves multiple steps. The process begins with the preparation of the octafluorobiphenyl core, followed by the introduction of the oxybenzene moieties. The final step involves the formation of the dimethylpropanamide groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in specialized reactors. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Wirkmechanismus
The mechanism by which N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide) exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(2,2-dimethylpropanamide): Lacks the octafluorobiphenyl and oxybenzene moieties.
Octafluorobiphenyl: Contains the fluorinated biphenyl core but lacks the additional functional groups.
Oxybenzene derivatives: Similar aromatic structures but different substituents.
Uniqueness
N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide) is unique due to its combination of fluorinated biphenyl, oxybenzene, and dimethylpropanamide groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C34H28F8N2O4 |
|---|---|
Molekulargewicht |
680.6 g/mol |
IUPAC-Name |
N-[3-[4-[4-[3-(2,2-dimethylpropanoylamino)phenoxy]-2,3,5,6-tetrafluorophenyl]-2,3,5,6-tetrafluorophenoxy]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C34H28F8N2O4/c1-33(2,3)31(45)43-15-9-7-11-17(13-15)47-29-25(39)21(35)19(22(36)26(29)40)20-23(37)27(41)30(28(42)24(20)38)48-18-12-8-10-16(14-18)44-32(46)34(4,5)6/h7-14H,1-6H3,(H,43,45)(H,44,46) |
InChI-Schlüssel |
MRHMOQUZKZUFBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=CC(=C4)NC(=O)C(C)(C)C)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12447893.png)


![(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447909.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447912.png)
![1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12447913.png)

![N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12447917.png)
![2-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B12447921.png)
![4-butoxy-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12447926.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B12447933.png)

